Quinoxaline, 2-[(trimethylsilyl)ethynyl]-
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Overview
Description
Quinoxaline, 2-[(trimethylsilyl)ethynyl]- is a derivative of quinoxaline, a heterocyclic compound composed of a benzene ring fused with a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine (I2) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives focus on optimizing yield and purity while minimizing costs and environmental impact. Transition-metal-free catalysis has gained attention as a sustainable approach for synthesizing these compounds . This method reduces the need for expensive and toxic metal catalysts, making the process more eco-friendly.
Chemical Reactions Analysis
Types of Reactions
Quinoxaline, 2-[(trimethylsilyl)ethynyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert quinoxaline derivatives into their corresponding dihydroquinoxaline forms.
Substitution: This reaction involves the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydrogen peroxide (TBHP) for oxidation and sodium borohydride (NaBH4) for reduction . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinoxaline N-oxides, while reduction reactions can produce dihydroquinoxalines .
Scientific Research Applications
Quinoxaline, 2-[(trimethylsilyl)ethynyl]- has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Quinoxaline derivatives have shown promise as anticancer, antiviral, and antibacterial agents.
Industry: These compounds are used in the production of dyes, pigments, and optoelectronic materials.
Mechanism of Action
The mechanism of action of quinoxaline, 2-[(trimethylsilyl)ethynyl]-, involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Quinoxaline, 2-[(trimethylsilyl)ethynyl]- can be compared with other quinoxaline derivatives such as:
Quinoxaline N-oxides: These compounds have additional oxygen atoms, which can enhance their biological activity.
Dihydroquinoxalines: These reduced forms of quinoxaline have different electronic properties and reactivity.
Substituted Quinoxalines: Compounds with various substituents (e.g., halogens, alkyl groups) exhibit diverse chemical and biological properties.
Properties
CAS No. |
189629-50-3 |
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Molecular Formula |
C13H14N2Si |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
trimethyl(2-quinoxalin-2-ylethynyl)silane |
InChI |
InChI=1S/C13H14N2Si/c1-16(2,3)9-8-11-10-14-12-6-4-5-7-13(12)15-11/h4-7,10H,1-3H3 |
InChI Key |
VNCUUDZWWXLIKY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
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